molecular formula C22H21N5O B5583054 1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one

1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one

Cat. No.: B5583054
M. Wt: 371.4 g/mol
InChI Key: QZQTZKTWZOXJAR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a pyrazolone core with a naphthalene moiety through an azo linkage. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one typically involves a multi-step process. One common method starts with the diazotization of 2-naphthylamine to form the corresponding diazonium salt. This intermediate is then coupled with 1,5-dimethyl-2-phenylpyrazol-3-one under basic conditions to yield the target compound. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of azoxy derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and textiles due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one is primarily based on its ability to interact with various molecular targets through its azo and aromatic groups. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with different biomolecules, leading to changes in their structure and function. In biological systems, it can bind to proteins and nucleic acids, affecting their activity and stability. The exact pathways involved depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one can be compared with other azo dyes and pyrazolone derivatives:

    Similar Compounds:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenyl groups on the pyrazolone ring, along with the naphthalene moiety, enhances its stability, solubility, and color properties, making it particularly valuable in applications requiring high-performance dyes and pigments.

Properties

IUPAC Name

1,5-dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-21(22(28)27(26(16)3)20-11-5-4-6-12-20)25(2)24-23-19-14-13-17-9-7-8-10-18(17)15-19/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQTZKTWZOXJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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